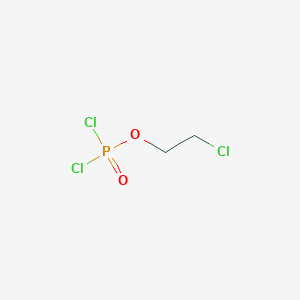
2,3,4,9-tetrahidro-1H-carbazol-1-ol
Descripción general
Descripción
2,3,4,9-Tetrahydro-1H-carbazol-1-ol is a heterocyclic compound with the molecular formula C12H13NO It is a derivative of carbazole, characterized by a partially saturated tricyclic structure
Aplicaciones Científicas De Investigación
2,3,4,9-Tetrahydro-1H-carbazol-1-ol has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various proteins and receptors
Mode of Action
It’s known that the compound can undergo oxidation processes . The nature of the oxidant can influence the direction of the oxidation process .
Biochemical Pathways
It’s known that the compound can undergo oxidation processes, which may influence various biochemical pathways .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ol typically involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent reduction to yield the desired product .
Industrial Production Methods: Industrial production of 2,3,4,9-tetrahydro-1H-carbazol-1-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The product is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,9-Tetrahydro-1H-carbazol-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into fully saturated derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide, and pyridinium chlorochromate are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: 2,3,4,9-Tetrahydro-1H-carbazol-1-one.
Reduction: Fully saturated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophilic reagent used.
Comparación Con Compuestos Similares
- 2,3,4,9-Tetrahydro-1H-carbazol-1-one
- 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 1,2,3,9-Tetrahydro-4H-carbazol-4-one
Comparison: 2,3,4,9-Tetrahydro-1H-carbazol-1-ol is unique due to its hydroxyl group at the 1-position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,11,13-14H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUZLXNKCOCTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395183 | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592-62-7 | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)


![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)



